N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of halogenated derivatives of the phenyl and pyridine rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the inhibition of cancer cell proliferation . The compound may also interact with cellular membranes, altering their permeability and leading to cell death .
Comparison with Similar Compounds
N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide can be compared with other hydrazone derivatives:
N’-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide: Similar in structure but contains a methoxy group instead of a hydroxyl group.
N’-[(Z)-(4-fluorophenyl)methylidene]hydrazinecarbothioamide: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbothioamide: Contains two methoxy groups, which can enhance its solubility and reactivity.
These similar compounds highlight the unique structural features of N’-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide, such as the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-12-8-9-14(10-19-12)17(24)21-20-11-16-13(2)22-23(18(16)25)15-6-4-3-5-7-15/h3-11,22H,1-2H3,(H,21,24)/b20-11- |
InChI Key |
ZOJVTASHIYJHLQ-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=C(NN(C2=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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